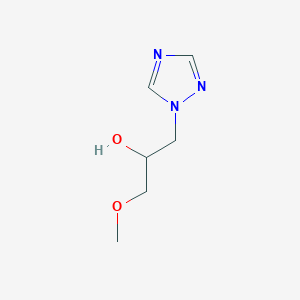

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-11-3-6(10)2-9-5-7-4-8-9/h4-6,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTJWIRARMEXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route 1: Synthesis via Triazole Alkylation

This route involves the formation of a key intermediate, 1-methyl-1H-1,2,4-triazole , followed by nucleophilic substitution to introduce the propanol moiety.

| Step | Description | Reagents & Conditions | Molar Ratios | Notes |

|---|---|---|---|---|

| 1 | Methylation of 1,2,4-triazole | Chloromethane, potassium hydroxide, ethanol | 1:1.4-1.5:1.0-1.5 | Reflux, slow addition, yields ~93% of 1-methyl-1H-1,2,4-triazole |

| 2 | Formation of halogenated intermediate | 1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium, dibromomethane | 1:0.20-0.25:1.15-1.20:1.35-2.35 | Reaction at low temperature (-78°C), yields brominated triazole |

| 3 | Carboxylation | Brominated/trifluorinated intermediate, THF, LDA, CO₂ | 1:1.10-1.20:2.00-7.00 | Reaction under CO₂ atmosphere yields the carboxylic acid derivative |

| 4 | Esterification | Acid with methanol, thionyl chloride | 1:1.20-1.30 | Converts acid to methyl ester |

| 5 | Hydrogenation & coupling | Methyl ester, Pd/C, DBU, methanol | 1:1.0-1.05 | Hydrogenation removes bromine, yields the target compound |

- The molar ratios are optimized for high yield and minimal side reactions.

- Reflux conditions and low temperatures are crucial for selectivity.

Route 2: Ring-Opening and Functionalization

This alternative involves ring-opening of benzotriazole derivatives and subsequent coupling with the propanol backbone.

| Step | Description | Reagents & Conditions | Molar Ratios | Notes |

|---|---|---|---|---|

| 1 | Hydroxymethylation of benzotriazole | Formaldehyde, water | - | Produces 1-hydroxymethyl-1H-benzotriazole |

| 2 | Chloromethylation | Thionyl chloride | 1:1 | Converts to chloromethyl derivative |

| 3 | Alkylation of indole | Sodium hydride, DMSO | - | Forms key intermediate for further derivatization |

| 4 | Epoxidation | Trimethylsulfoxonium iodide, NaOH | - | Produces epoxide intermediates |

| 5 | Ring opening with triazole | Potassium carbonate, acetonitrile | - | Yields the target propanol derivative |

- This route emphasizes the use of epoxidation and ring-opening to introduce the hydroxyl group at the desired position.

Additional Methods: Catalytic Hydrogenation

Hydrogenation of brominated intermediates in the presence of palladium catalysts (Pd/C) under controlled pressure yields the formate derivative directly.

| Reagent | Conditions | Molar Ratios | Notes |

|---|---|---|---|

| 5-bromo derivative | Hydrogen, Pd/C, methanol | 1:1:1 | Hydrogenation at 25-35°C, 0.1-0.3 MPa pressure |

Data Tables Summarizing Reaction Conditions and Yields

Research Findings and Optimization Insights

- Molar Ratios: Precise molar ratios are critical for maximizing yield and minimizing by-products. For example, the molar ratio of 1,2,4-triazole to chloromethane is optimized at approximately 1:1.4-1.5.

- Reaction Temperatures: Low temperatures (-78°C) during lithiation prevent side reactions, while reflux conditions facilitate complete conversion.

- Catalyst Use: Palladium catalysts are effective for hydrogenolysis, with reaction pressures carefully controlled to prevent over-reduction.

- Solvent Choice: Tetrahydrofuran (THF) and acetonitrile are preferred solvents for lithiation and ring-opening steps due to their stability and solvation properties.

Analyse Chemischer Reaktionen

Types of Reactions

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is part of the triazole family, known for their diverse biological activities. The following applications have been documented:

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds like this compound exhibit significant antifungal activity against various strains of fungi. For instance, research indicates that triazole derivatives can inhibit the growth of Candida species and other pathogenic fungi effectively .

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent. Its structural features allow it to interact with microbial enzymes and disrupt cellular processes. A study demonstrated that derivatives containing the triazole moiety showed enhanced activity against Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Triazole derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation. In vitro studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, providing a basis for further development as a therapeutic agent .

Agricultural Applications

In agriculture, the use of triazole compounds has gained attention due to their fungicidal properties. This compound can be utilized as a fungicide to protect crops from fungal infections. Its efficacy in controlling plant pathogens makes it a valuable addition to agricultural practices.

Case Study 1: Antifungal Efficacy

A study conducted by Sameliuk et al. (2021) evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound demonstrated potent antifungal activity with minimal inhibitory concentrations comparable to established antifungal agents .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in the Journal of Fac. Pharm. Ankara, researchers synthesized several triazole derivatives and tested their antibacterial properties against Escherichia coli and Staphylococcus aureus. The findings revealed that this compound exhibited significant antibacterial effects, supporting its potential use in pharmaceutical formulations .

Wirkmechanismus

The exact mechanism of action for 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is not well-documented. triazole derivatives generally exert their effects by interacting with specific molecular targets through hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol and its analogs:

Key Observations:

- Methoxy vs.

- Nitro Group Impact: The nitro-substituted analog () exhibits electron-withdrawing effects, which may alter binding to fungal CYP51 enzymes compared to non-nitro derivatives .

- Dual Triazole vs. Single Triazole: Fluconazole’s dual triazole moieties enhance antifungal potency by forming stronger interactions with CYP51, whereas the target compound’s single triazole may limit efficacy .

Biologische Aktivität

1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a compound characterized by a triazole ring, which has been associated with various biological activities. This compound is of particular interest due to its potential applications in pharmaceuticals and agrochemicals. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the presence of a methoxy group and a triazole moiety, contributing to its biological interactions. The IUPAC name for this compound is this compound, with the molecular formula and CAS number 76258-78-1 .

Target Enzyme : The primary target for this compound is the aromatase enzyme.

Mode of Action : The compound interacts with aromatase through hydrogen bond formation, influencing estrogen biosynthesis. This interaction can potentially lead to anti-cancer effects by reducing estrogen levels in certain tissues.

Biochemical Pathways : The modulation of estrogen synthesis may have implications in conditions such as breast cancer, where estrogen plays a significant role in tumor growth .

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit cytotoxic activity against various cancer cell lines. Specifically, studies have shown that this compound can reduce cell proliferation in certain cancer types .

Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory properties of related triazole derivatives. For instance, derivatives showed significant inhibition of tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

A recent study synthesized several triazole derivatives and assessed their biological activities. Key findings included:

| Compound | Cytotoxicity (IC50) | TNF-α Inhibition (%) | Antimicrobial Activity |

|---|---|---|---|

| 3a | >100 µM | 60% at 50 µg/mL | Effective |

| 3c | >100 µM | 55% at 50 µg/mL | Moderate |

| 3e | >100 µM | 44% at 50 µg/mL | Low |

The compounds demonstrated low toxicity at high concentrations (100 µg/mL), with cell viability remaining above 94% compared to controls .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of triazole compounds suggests favorable absorption and distribution characteristics due to their ability to form hydrogen bonds with biological targets. Toxicological assessments indicate that these compounds exhibit low toxicity levels in vitro, making them suitable candidates for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended to confirm the structure of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol and its derivatives?

- Methodology : Use a combination of elemental analysis, IR spectroscopy (to identify functional groups like hydroxyl and triazole), and NMR/ NMR (to resolve stereochemistry and substitution patterns). Mass spectrometry (MS) is critical for molecular weight confirmation. For example, IR spectra in KBr pellets (1 mg compound/300 mg KBr) and Shimadzu spectrometers are standard practices .

Q. How can researchers evaluate the antifungal activity of this compound against pathogenic fungi?

- Methodology : Conduct in vitro antifungal susceptibility testing using microdilution assays against reference strains (e.g., Candida albicans, Aspergillus fumigatus). Compare minimum inhibitory concentrations (MICs) with established azoles like fluconazole. Activity enhancements (4–64-fold higher than voriconazole in some analogs) suggest structure-dependent potency .

Q. What synthetic routes are commonly employed to prepare triazole-containing propanol derivatives like this compound?

- Methodology :

- Step 1 : React 1,2-propylene oxide with 1H-1,2,4-triazole under solvent-free, regioselective conditions to form the hydroxypropyl-triazole backbone .

- Step 2 : Introduce the methoxy group via nucleophilic substitution or protection/deprotection strategies. Confirm regiochemistry using NMR coupling constants .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

- Methodology : Use lipase-catalyzed kinetic resolution with vinyl acetate to separate racemic mixtures. For example, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer enriched. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What structural modifications enhance the antifungal activity of this compound while minimizing resistance?

- Methodology :

- Piperazine substitutions : Replace the methoxy group with 4-substituted phenylpiperazine moieties to improve binding to fungal CYP51 enzymes. Derivatives with electron-withdrawing groups (e.g., -CF) show enhanced activity .

- Stereochemical tuning : (S)-enantiomers often exhibit higher activity due to optimized interactions with fungal sterol biosynthesis pathways .

Q. How do environmental factors (e.g., biodegradation) impact the persistence of this compound in agricultural or clinical settings?

- Methodology : Assess biodegradability using OECD 301 tests (e.g., closed bottle or manometric respirometry). Mefentrifluconazole analogs (structurally similar) are not readily biodegradable, suggesting potential environmental persistence. Mitigation strategies include photodegradation studies and soil adsorption assays .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to fungal targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) with C. albicans CYP51 (PDB ID: 1EA1). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate results with in vitro MICs to refine SAR models .

Data Contradictions and Resolution

Q. Discrepancies in reported antifungal potencies between similar triazole-propanol derivatives: How to address them?

- Analysis : Variability may arise from differences in fungal strains, assay conditions (e.g., pH, incubation time), or enantiomeric purity. Standardize testing using CLSI M27/M38 protocols and report enantiomer-specific activity .

Q. Conflicting data on regioselectivity in triazole-propanol synthesis: Which evidence is most reliable?

- Resolution : Enzymatic methods (e.g., lipase-catalyzed resolution) provide higher regioselectivity than chemical synthesis. Cross-validate results using X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.